![molecular formula C11H16O B2491263 Spiro[5.5]undec-2-en-5-one CAS No. 2247101-90-0](/img/structure/B2491263.png)
Spiro[5.5]undec-2-en-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[5.5]undec-2-en-5-one is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings sharing a single carbon atom. This compound is notable for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[5.5]undec-2-en-5-one typically involves multicomponent reactions. One common method includes the reaction of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with acetoacetic ester and allylamine. This reaction proceeds through a cascade carbocyclization mechanism, leading to the formation of the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and cascade carbocyclization can be scaled up for industrial applications. These methods are advantageous due to their efficiency, simplicity, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Spiro[5.5]undec-2-en-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic diketones.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include spirocyclic diketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Spiro[5.5]undec-2-en-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: The compound’s stability and unique structure make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which Spiro[5.5]undec-2-en-5-one exerts its effects involves its ability to undergo various chemical transformations. The spirocyclic structure provides a rigid framework that can interact with different molecular targets, influencing biological pathways and chemical reactions. The specific molecular targets and pathways depend on the functional groups present in the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: A parent compound with a similar spirocyclic structure but lacking the enone functionality.
Spiro[5.5]undec-2-en-2-carboxylates: Compounds with similar spirocyclic frameworks but different functional groups.
Uniqueness
Spiro[5.5]undec-2-en-5-one is unique due to its enone functionality, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other spirocyclic compounds that may lack such functional groups.
Properties
IUPAC Name |
spiro[5.5]undec-2-en-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c12-10-6-2-5-9-11(10)7-3-1-4-8-11/h2,5H,1,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAISAISKGUCOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC=CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

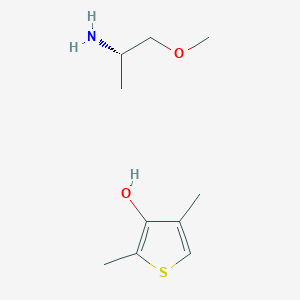
![Propan-2-yl 4-[(4-methanesulfonylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2491184.png)
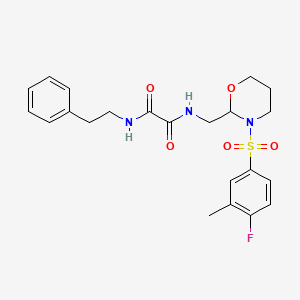
![3-methyl-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide](/img/structure/B2491187.png)
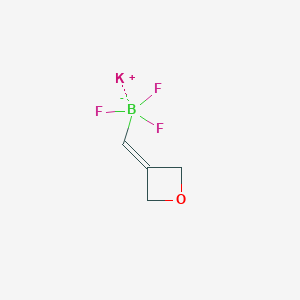
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2491190.png)
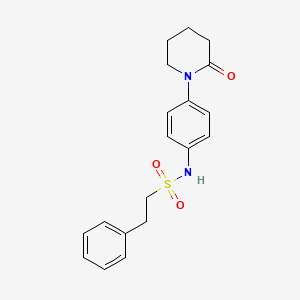
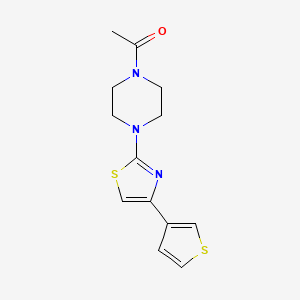
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)
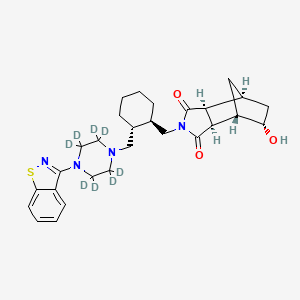
methanone dihydrochloride](/img/structure/B2491199.png)
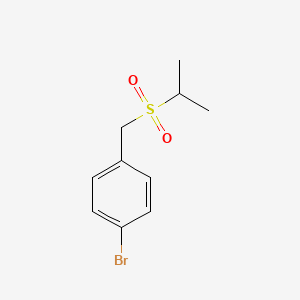
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2491203.png)
